N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

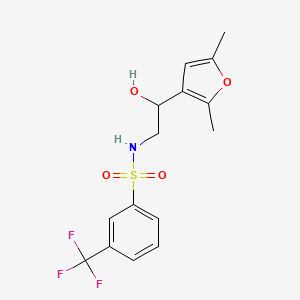

N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a 2,5-dimethylfuran ring linked to a hydroxyethyl group and a 3-(trifluoromethyl)benzenesulfonamide moiety. The compound’s structural complexity arises from the fusion of a heterocyclic furan system with a sulfonamide group, which is further modified by electron-withdrawing trifluoromethyl (-CF₃) substitution.

Key structural features include:

- Hydroxyethyl linker: A polar, flexible chain that may enhance solubility or enable conjugation with other molecules.

- 3-(Trifluoromethyl)benzenesulfonamide: A sulfonamide group with a meta-positioned -CF₃ group, which enhances acidity (via electron withdrawal) and metabolic stability.

Properties

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO4S/c1-9-6-13(10(2)23-9)14(20)8-19-24(21,22)12-5-3-4-11(7-12)15(16,17)18/h3-7,14,19-20H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJLNMXPAPQACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes available data on its biological activity, providing insights into its mechanisms, efficacy, and potential applications.

Chemical Structure

The compound features a unique structure that includes:

- A trifluoromethyl group which enhances lipophilicity and biological activity.

- A sulfonamide moiety known for its antibacterial properties.

- A 2,5-dimethylfuran ring which may contribute to its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of 2,5-dimethylfuran exhibit significant antimicrobial properties. The sulfonamide group is particularly noted for its effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5-Dimethylfuran Derivative A | E. coli | 15 µg/mL |

| 2,5-Dimethylfuran Derivative B | S. aureus | 10 µg/mL |

| N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl) | E. coli | TBD |

| N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl) | S. aureus | TBD |

Note: TBD = To Be Determined

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies using various cancer cell lines have shown promising results.

Case Study: Antitumor Efficacy

A study conducted on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that the compound exhibited significant antiproliferative effects in both two-dimensional (2D) and three-dimensional (3D) culture assays. The IC50 values were markedly lower in 2D assays compared to 3D assays, indicating a potential difference in efficacy based on the growth environment.

Table 2: IC50 Values for Antitumor Activity

| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |

|---|---|---|

| A549 | 8.78 ± 3.62 | 19.94 ± 2.19 |

| HCC827 | 6.68 ± 15 | 11.27 ± 0.49 |

| NCI-H358 | 16.00 ± 9.38 | TBD |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of bacterial folate synthesis through the sulfonamide moiety.

- Induction of apoptosis in cancer cells via modulation of signaling pathways related to cell survival and proliferation.

Comparison with Similar Compounds

N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide (CAS 2310016-03-4)

- Molecular Formula: C₁₅H₁₅F₂NO₃ vs. C₁₅H₁₆F₃NO₃S (target compound).

- Key Differences :

- Functional Group : The benzamide group (amide bond) in this compound contrasts with the sulfonamide (-SO₂NH₂) in the target. Sulfonamides are generally more acidic (pKa ~10–11) than amides (pKa ~15–17), affecting solubility and reactivity .

- Fluorination Pattern : 3,4-Difluoro substitution on the benzene ring vs. a single -CF₃ group. The -CF₃ group provides stronger electron-withdrawing effects and hydrophobicity.

N-[(2,5-Dimethylfuran-3-YL)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide (CAS 1625068-97-4)

- Molecular Formula: C₁₈H₁₉F₃N₂O₂ vs. C₁₅H₁₆F₃NO₃S (target compound).

- Key Differences :

- Linker Structure : A methylene (-CH₂-) group instead of hydroxyethyl (-CH₂CH₂OH), reducing polarity and hydrogen-bonding capacity.

- Aromatic System : A 4-(trifluoromethyl)phenyl group vs. the sulfonamide-linked benzene ring.

Sulfonamide-Based Analogues

N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS 1020665-73-9)

- Molecular Formula: C₃₁H₃₄F₆N₄O₂S₂ vs. C₁₅H₁₆F₃NO₃S (target compound).

- Key Differences: Complexity: A cyclohexyl-diphenylethyl backbone with thiourea and dimethylamino groups introduces steric hindrance and basicity, likely altering biological target interactions. Fluorination: Bis(trifluoromethyl) substitution vs. mono-CF₃, increasing lipophilicity and metabolic resistance .

1-Propanesulfonamide, 1,1,2,3,3,3-hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)- (CAS 93762-12-0)

- Molecular Formula: C₇H₁₀F₉NO₃S vs. C₁₅H₁₆F₃NO₃S (target compound).

- Key Differences: Fluorination: Contains six fluorine atoms vs. three in the target, leading to higher thermal stability and chemical inertness. Aliphatic vs.

Fluorinated Benzenesulfonamides

Benzenesulfonamide, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]- (CAS 52026-59-2)

- Molecular Formula: C₂₄H₂₃F₁₈NO₅SSi vs. C₁₅H₁₆F₃NO₃S (target compound).

- Key Differences :

- Perfluorinated Chain : A highly fluorinated alkenyl group increases hydrophobicity and resistance to degradation.

- Triethoxysilyl Propyl Group : Enables surface functionalization (e.g., for coatings), unlike the target compound’s hydroxyethyl group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for constructing the 2,5-dimethylfuran moiety in this compound?

- The dimethylfuran ring can be synthesized via [3,3]-sigmatropic rearrangement or cyclization of diketone precursors. For example, NaH in THF has been used to deprotonate intermediates in benzofuran synthesis, which could be adapted for dimethylfuran formation by substituting appropriate starting materials . Subsequent coupling with a hydroxyethylamine intermediate via nucleophilic substitution or amidation is recommended.

Q. How can the trifluoromethylbenzenesulfonamide group be introduced into the molecule?

- React 3-(trifluoromethyl)benzenesulfonyl chloride with a pre-synthesized hydroxyethylamine intermediate. Activation of the amine (e.g., using potassium carbonate as a base in acetonitrile) facilitates sulfonamide bond formation . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is typical.

Q. Which analytical techniques are critical for structural confirmation?

- 1H/13C NMR : To resolve aromatic protons and confirm substitution patterns. The trifluoromethyl group may cause splitting in adjacent protons.

- 19F NMR : Essential for verifying the trifluoromethyl group’s presence and purity.

- HRMS : Validates molecular weight with high precision.

- X-ray crystallography : For unambiguous stereochemical assignment if crystalline derivatives are obtainable.

Advanced Research Questions

Q. How can low yields in the sulfonamide coupling step be addressed?

- Potential solutions:

- Catalyst optimization : Use coupling agents like HATU or EDCI to activate the sulfonyl chloride.

- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity .

- Temperature control : Heating to 50–60°C may accelerate reaction kinetics without decomposition.

Q. How to interpret contradictory NMR data caused by the trifluoromethyl group?

- The electron-withdrawing trifluoromethyl group induces deshielding and coupling in adjacent protons. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If splitting persists, consider variable-temperature NMR to reduce dynamic effects .

Q. What methodologies are suitable for assessing hydrolytic stability under physiological conditions?

- Accelerated stability testing : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.

- Kinetic analysis : Calculate half-life using first-order kinetics. Identify degradation products (e.g., hydrolyzed sulfonamide or furan ring oxidation) using LC-HRMS .

Q. How to address discrepancies in biological activity data across assays?

- Assay validation : Ensure consistent solvent (e.g., DMSO concentration ≤0.1%) and temperature controls.

- Metabolite screening : Check for in situ degradation using LC-MS.

- Receptor binding studies : Compare computational docking (e.g., AutoDock Vina) with experimental IC50 values to validate target engagement.

Methodological Notes

- Synthetic references : Adapt protocols from benzofuran and trifluoromethylbenzamide syntheses.

- Contraindications : Avoid prolonged exposure to strong bases (risk of furan ring opening) or UV light (potential sulfonamide degradation).

- Data reproducibility : Always report solvent purity, reaction atmosphere (N2/Ar), and equipment calibration details.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.